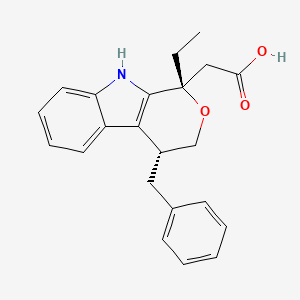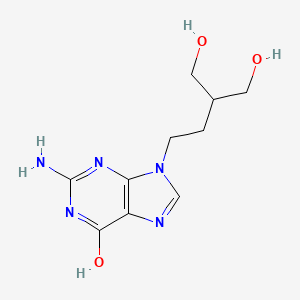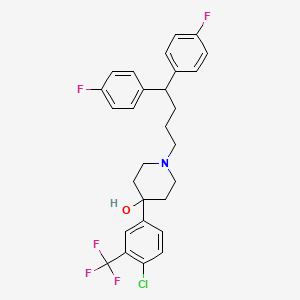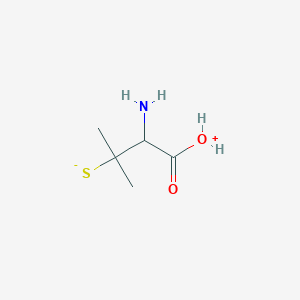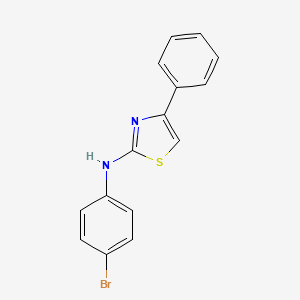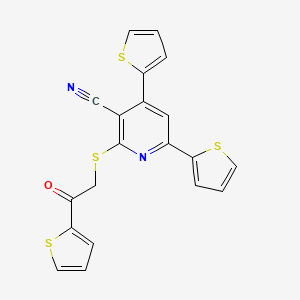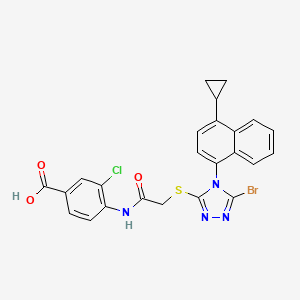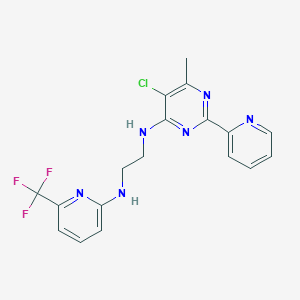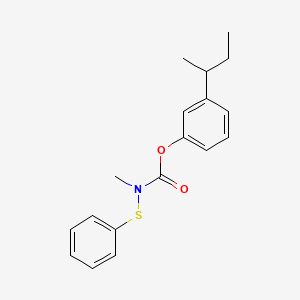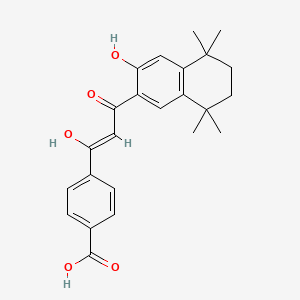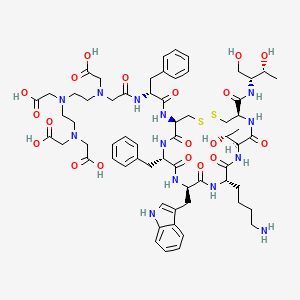
五肽胃泌素类似物
描述
Pentetreotide is a synthetic somatostatin analogue used primarily in nuclear medicine imaging It is a small molecule that binds to somatostatin receptors, which are found in high concentrations on the surface of neuroendocrine tumor cellsThis compound is utilized for the detection and localization of neuroendocrine tumors that express somatostatin receptors .
科学研究应用
Pentetreotide has several scientific research applications, including:
Medical Imaging: Used in nuclear medicine for the detection and localization of neuroendocrine tumors.
Theranostics: Combines diagnostic imaging and therapeutic applications, particularly in the management of neuroendocrine tumors.
Tumor Characterization: Helps in assessing the expression of somatostatin receptors on tumor cells, which can guide treatment decisions .
作用机制
Target of Action
Pentetreotide, also known as DTPA-SMS, is a somatostatin receptor inhibitor . Its primary targets are the somatostatin receptors , predominantly the subtype 2 (sst2) and subtype 5 (sst5) receptors . These receptors are present in high concentrations on the surface of neuroendocrine tumor cells .
Mode of Action
The mechanism of action of Pentetreotide relies on its high affinity for somatostatin receptors . Once administered, the radiolabeled compound binds to these receptors . This binding facilitates the localization, imaging, and sometimes therapy, by highlighting the presence and extent of such tumors on imaging scans .
Biochemical Pathways
The biochemical pathways affected by Pentetreotide are those involving the somatostatin receptors. By binding to these receptors, Pentetreotide inhibits the secretion of various hormones . This inhibition can affect multiple downstream effects, including the regulation of the endocrine system and the impact on neurotransmission and cell proliferation .
Result of Action
The primary result of Pentetreotide’s action is the visualization of somatostatin receptor-positive neuroendocrine tumors . By binding to the somatostatin receptors on these tumor cells, Pentetreotide allows for the precise imaging and localization of tumors . This provides valuable information on the presence, extent, and spread of neuroendocrine tumors .
生化分析
Biochemical Properties
Pentetreotide plays a crucial role in biochemical reactions by binding to somatostatin receptors, predominantly subtypes 2 and 5. These receptors are G-protein-coupled receptors that mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation. Pentetreotide interacts with these receptors through high-affinity binding, leading to receptor internalization and prolonged cellular retention . This interaction allows for the visualization of receptor-positive tumors using gamma cameras in scintigraphy procedures .
Cellular Effects
Pentetreotide exerts significant effects on various types of cells and cellular processes. By binding to somatostatin receptors, it inhibits the release of several hormones, including growth hormone, insulin, and glucagon . This inhibition affects cell signaling pathways, leading to reduced cell proliferation and hormone secretion. Additionally, pentetreotide influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects make pentetreotide a valuable tool in the management of hormone-secreting tumors.
Molecular Mechanism
The molecular mechanism of pentetreotide involves its binding to somatostatin receptors on the cell surface. Upon binding, the receptor-ligand complex undergoes internalization, leading to the activation of intracellular signaling pathways . This activation results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing hormone secretion . Additionally, pentetreotide can induce apoptosis in tumor cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentetreotide have been observed to change over time. The compound exhibits high stability, with minimal degradation over extended periods . Long-term studies have shown that pentetreotide maintains its binding affinity and therapeutic efficacy, making it suitable for repeated imaging and treatment sessions . Prolonged exposure to pentetreotide may lead to receptor downregulation and reduced responsiveness in some cases .
Dosage Effects in Animal Models
The effects of pentetreotide vary with different dosages in animal models. At low doses, pentetreotide effectively inhibits hormone secretion and tumor growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and alterations in glucose metabolism have been observed . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Pentetreotide is involved in several metabolic pathways, primarily through its interaction with somatostatin receptors. Upon binding, the receptor-ligand complex is internalized and transported to lysosomes for degradation . The metabolic breakdown of pentetreotide involves proteolytic cleavage by lysosomal enzymes, resulting in the release of inactive peptide fragments . These fragments are further processed and excreted through the renal system .
Transport and Distribution
Pentetreotide is transported and distributed within cells and tissues through receptor-mediated endocytosis . After binding to somatostatin receptors, the receptor-ligand complex is internalized and transported to endosomes and lysosomes . This process allows for the accumulation of pentetreotide in receptor-positive tissues, enabling targeted imaging and therapy . Additionally, pentetreotide can cross the blood-brain barrier, allowing for the visualization of central nervous system tumors .
Subcellular Localization
The subcellular localization of pentetreotide is primarily within endosomes and lysosomes following receptor-mediated endocytosis . This localization is crucial for its therapeutic efficacy, as it allows for the targeted delivery of radioactive isotopes to tumor cells . Post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing pentetreotide to specific cellular compartments and regulating its activity .
准备方法
Synthetic Routes and Reaction Conditions
Pentetreotide is synthesized by conjugating a somatostatin analogue, octreotide, with a chelating agent, diethylenetriaminepentaacetic acid (DTPA). The synthesis involves the following steps:
Peptide Synthesis: The octreotide peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Chelation: The peptide is then conjugated with DTPA to form the DTPA-octreotide complex.
Radiolabeling: The DTPA-octreotide complex is radiolabeled with Indium-111 under specific conditions to form Indium-111 pentetreotide
Industrial Production Methods
Industrial production of pentetreotide involves large-scale peptide synthesis using automated SPPS equipment. The chelation and radiolabeling steps are carried out in specialized facilities equipped to handle radioactive materials. The final product is formulated and packaged in a sterile environment to ensure safety and efficacy .
化学反应分析
Types of Reactions
Pentetreotide undergoes several types of chemical reactions, including:
Chelation: The formation of a stable complex between the peptide and a metal ion (Indium-111).
Binding: The interaction of pentetreotide with somatostatin receptors on tumor cells
Common Reagents and Conditions
Chelation: Diethylenetriaminepentaacetic acid (DTPA) is used as the chelating agent.
Radiolabeling: Indium-111 is used as the radioactive isotope
Major Products
The major product formed from these reactions is Indium-111 pentetreotide, which is used for imaging neuroendocrine tumors .
相似化合物的比较
Pentetreotide is compared with other somatostatin analogues such as:
Octreotide: Similar to pentetreotide but not radiolabeled.
Lanreotide: Another somatostatin analogue with a longer half-life.
Pasireotide: Targets a broader range of somatostatin receptor subtypes (1, 2, 3, and 5) compared to pentetreotide .
Pentetreotide is unique in its use as a radiopharmaceutical for imaging neuroendocrine tumors, providing both diagnostic and therapeutic benefits .
属性
CAS 编号 |
138661-02-6 |
|---|---|
分子式 |
C63H87N13O19S2 |
分子量 |
1394.6 g/mol |
IUPAC 名称 |
2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49?,50+,56+/m1/s1 |
InChI 键 |
CNLWNYCFDMAZCB-UTSLKGGTSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
138661-02-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
111 In -pentetreotide 111-indium-pentetreotide In-111 pentetreotide indium In 111 pentetreotide indium ln-111 pentetreotide indium-pentetreotide OctreoScan OctreoScan 111 pentetreotide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




